Estrone sulfate
Overview
Description
Estrone sulfate, also known as E1S, E1SO4, and estrone 3-sulfate, is a natural, endogenous steroid and an estrogen ester and conjugate . It is biologically inactive, but can be transformed by steroid sulfatase into estrone, an estrogen . Estrone can be converted by 17β-hydroxysteroid dehydrogenases into the more potent estrogen estradiol . E1S levels are much higher than those of estrone and estradiol, and it is thought to serve as a long-lasting reservoir for estrone and estradiol in the body .
Synthesis Analysis
Estrone sulfate is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione . Steroid Sulfatase (STS) is responsible for the hydrolysis of estrone sulfate and dehydroepiandrosterone sulfate to estrone and dehydroepiandrosterone, respectively .
Molecular Structure Analysis
Estrone sulfate has the systematic IUPAC name (3a S ,3b R ,9b S ,11a S )-11a-Methyl-1-oxo-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1 H -cyclopenta [ a ]phenanthren-7-yl hydrogen sulfate . Its chemical formula is C18H22O5S and it has a molar mass of 350.429 g/mol .
Chemical Reactions Analysis
Estrone sulfate can be transformed by steroid sulfatase, also known as estrogen sulfatase, into estrone, an estrogen . Simultaneously, estrogen sulfotransferases, including SULT1A1 and SULT1E1, convert estrone to E1S, resulting in an equilibrium between the two steroids in various tissues .
Physical And Chemical Properties Analysis
Estrone sulfate is an anion and is hydrophilic . Unlike unconjugated estradiol and estrone, which are lipophilic compounds, E1S is unable to permeate through cell membranes . Instead, estrone sulfate is transported into cells in a tissue-specific manner by active transport via organic-anion-transporting polypeptides (OATPs), including OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1, as well as by the sodium-dependent organic anion transporter (SOAT; SLC10A6) .
Scientific Research Applications
Temperature-Dependent Sex Determination
Estrone sulfate plays a significant role in the development of species with temperature-dependent sex determination (TSD). It affects gene expression related to sexual differentiation, such as Kdm6b, Dmrt1, Sox9, FoxL2, and Cyp19A1. This compound can influence temperature-dependent pathways, potentially altering how embryos respond to temperature and highlighting the importance of studying the interaction of maternal hormones and temperature effects .
Livestock Reproductive Management
In livestock production, estrone sulfate measurement is crucial for improving reproductive efficiency. A portable electrochemical immunochromatography sensing device has been developed to measure estrone sulfate, which is vital for perinatal management. This technology aids in detecting ovulation, pregnancy, and predicting birth, thereby enhancing conception rates and reproductive success .
Hormone-Dependent Breast Cancer Research
Estrone sulfate is a target in the fight against hormone-dependent breast cancer. Research focuses on developing potent inhibitors against enzymes like aromatase, which converts androgens to estrogens. Inhibiting the conversion process is a strategic approach to managing hormone-dependent cancers .
Hormone Replacement Therapy
Estrone sulfate is used in hormone replacement therapy to alleviate symptoms of menopause. It helps in treating conditions leading to the underdevelopment of female sexual characteristics, vaginal atrophy, and certain types of infertility .
Cancer Treatment
Apart from breast cancer, estrone sulfate is also used in the treatment of prostate cancer. It’s part of the therapeutic arsenal against cancers that are sensitive to hormonal levels and their modulations .
Osteoporosis Prevention
Estrone sulfate has applications in the prevention of osteoporosis. By influencing estrogen levels, it contributes to maintaining bone density and reducing the risk of fractures in postmenopausal women .
Mechanism of Action
Target of Action
Estrone sulfate, also known as Estrone sulphate, is a form of estrogen . Its primary targets are estrogen-responsive tissues, including female organs, breasts, hypothalamus, and pituitary . The compound interacts with estrogen receptors in these tissues .
Mode of Action
Estrone sulfate itself is biologically inactive, with less than 1% of the relative binding affinity of estradiol for the estrogen receptors . It can be transformed by steroid sulfatase, also known as estrogen sulfatase, into estrone, an estrogen . Simultaneously, estrogen sulfotransferases convert estrone back to Estrone sulfate, resulting in an equilibrium between the two steroids in various tissues . Estrone can also be converted by 17β-hydroxysteroid dehydrogenases into the more potent estrogen estradiol .
Biochemical Pathways
The interconversion between estradiol and estrone is mediated by 17β-hydroxysteroid dehydrogenases (17β-HSDs), whereas the conversion of estrone into estrone sulfate is mediated by estrogen sulfotransferases (ESTs) and the transformation of estrone sulfate into estrone by steroid sulfatase (STS) .
Pharmacokinetics
Estrone sulfate is cleaved by steroid sulfatase into estrone . Simultaneously, estrogen sulfotransfer
Safety and Hazards
Estrone sulfate is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is also advised not to breathe dust, avoid contact during pregnancy/while nursing, and wash skin thoroughly after handling .
Future Directions
Estrone sulfate is capable of influencing temperature-dependent pathways to potentially alter how embryos respond to temperature . This highlights the importance of studying the interaction of maternal hormone and temperature effects . Furthermore, the development of potent STS inhibitors will allow investigation of the role of this enzyme in physiological and pathological processes .
properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKFKPJIXZFSSB-CBZIJGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1240-04-6 (potassium salt), 438-67-5 (hydrochloride salt) | |
Record name | Estrone hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50891501 | |
Record name | Estrone sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Estrone sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |
Record name | Estrone sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04574 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Estrone sulfate | |
CAS RN |
481-97-0 | |
Record name | Estrone sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estrone hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04574 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Estrone sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyestra-1,3,5(10)-trien-17-one hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRONE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTL48N278K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Estrone sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254.5 °C | |
Record name | Estrone sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does estrone sulfate exert its biological effects?
A1: Estrone sulfate itself is biologically inactive. It exerts its effects by being converted into the bioactive estrogen, estradiol, within target tissues. This conversion is catalyzed by the enzyme estrone sulfatase. [, , , ]
Q2: What is the significance of estrone sulfatase in relation to estrone sulfate?
A2: Estrone sulfatase is a crucial enzyme that hydrolyzes estrone sulfate into estrone, which can then be converted into the active estrogen, estradiol, by 17β-hydroxysteroid dehydrogenase. This enzymatic pathway highlights the role of estrone sulfate as a precursor for estradiol production in various tissues, including breast cancer cells. [, , , ]
Q3: What is the relationship between estrone sulfate levels and menopause?
A3: While estradiol concentrations in breast tumors are similar in pre- and post-menopausal women, plasma levels are significantly lower in post-menopausal women. [] Interestingly, estrone sulfate plasma levels are considerably higher than free estradiol levels in postmenopausal women. This, coupled with the presence of estrone sulfatase in many tissues including breast tumors, suggests that estrone sulfate might be a significant source of estradiol in postmenopausal women. []
Q4: Can estrone sulfate be converted to estradiol in tissues other than the breast?
A4: Yes, research has shown that estrone sulfate can be converted to estrone and estradiol in various tissues, including muscle, adipose tissue, hair roots, and the adrenal gland. This conversion is particularly relevant in postmenopausal women, where estrone sulfate serves as a primary source of estrogens. [, , , ]
Q5: Does the origin of embryos impact estrone sulfate levels in early pregnancy?
A5: Studies in dairy cows suggest that estrone sulfate concentrations in early pregnancy differ based on whether the pregnancy resulted from artificial insemination or in vitro fertilization and embryo transfer. Additionally, the number of fetuses (singleton vs. twin) also influences estrone sulfate levels. These findings suggest a potential role for estrone sulfate in monitoring fetal development. []
Q6: What is the clinical relevance of measuring estrone sulfate levels?
A6: Estrone sulfate levels can be indicative of various physiological states. For example, in pregnant mares, a decrease in estrone sulfate levels can signal fetal demise. [] In cattle, fluctuations in estrone sulfate levels during pregnancy can provide insights into placental development and potential risks like placental insufficiency. [, ]
Q7: Can estrone sulfate be used as a biomarker in breast cancer research?
A7: Elevated levels of estrone sulfate in breast tumor tissue, particularly in postmenopausal women, suggest its potential as a biomarker for breast cancer. Research indicates that targeting the estrone sulfatase pathway could offer new therapeutic strategies for hormone-dependent breast cancer. []
Q8: Are there transporters involved in estrone sulfate movement across cell membranes?
A10: Yes, several organic anion transporters (OATs), such as OAT3, are involved in the cellular uptake of estrone sulfate. These transporters are found in various tissues, including the brain, liver, and kidney. [, ] The interaction of estrone sulfate with these transporters influences its tissue distribution and elimination.
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